
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is a boronic ester compound that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This compound combines the functional groups of hydroxypiperidine and thiazole with a boronic acid pinacol ester, making it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Hydroxypiperidine: The hydroxypiperidine moiety can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the thiazole-hydroxypiperidine intermediate with a boronic acid derivative in the presence of pinacol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The hydroxypiperidine moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the functional groups.
Substitution Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be employed.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
科学的研究の応用
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of boronic ester, hydroxypiperidine, and thiazole functional groups. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The hydroxypiperidine and thiazole moieties can interact with biological targets, potentially modulating enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki–Miyaura coupling reactions.
Pyridine-4-boronic Acid Pinacol Ester: Employed in the synthesis of heterocyclic compounds.
1-Benzylpyrazole-4-boronic Acid Pinacol Ester: Used as a model compound in stability studies.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)Thiazole-4-boronic acid pinacol ester is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential applications in various fields. The presence of the hydroxypiperidine and thiazole moieties distinguishes it from other boronic esters, offering unique reactivity and biological activity.
特性
分子式 |
C14H23BN2O3S |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C14H23BN2O3S/c1-13(2)14(3,4)20-15(19-13)11-9-21-12(16-11)17-7-5-10(18)6-8-17/h9-10,18H,5-8H2,1-4H3 |
InChIキー |
YQSMGBJOWWKDCE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


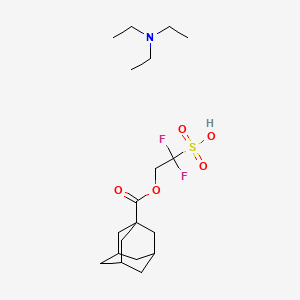


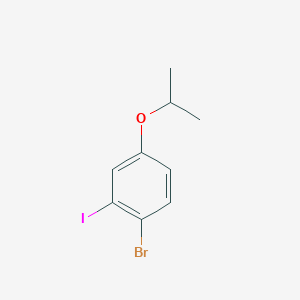

![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

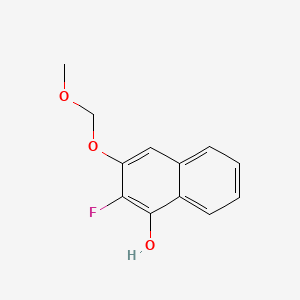
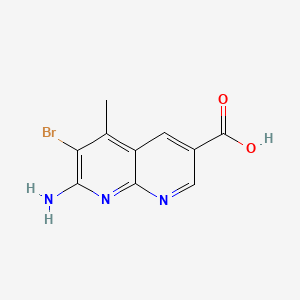

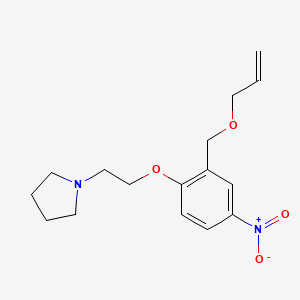
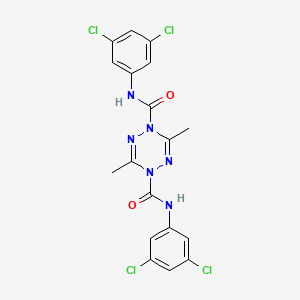
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)

